1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine
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Overview
Description
1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine is an organic compound with a complex structure that includes a piperazine ring, a thiophene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine typically involves multiple steps. One common method starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to a sulfonylation reaction with ethenesulfonyl chloride to form 5-chlorothiophen-2-yl ethenesulfonyl chloride. Finally, this compound reacts with piperazine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-{2-[2-(5-Chlorothiophen-2-yl)ethoxy]ethyl}piperazine: This compound has a similar structure but includes an ethoxy group instead of an ethenesulfonyl group.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This compound contains a thiazole ring instead of a piperazine ring.
Uniqueness
1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine is unique due to its combination of a piperazine ring, a thiophene ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
919793-09-2 |
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Molecular Formula |
C10H13ClN2O2S2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)ethenylsulfonyl]piperazine |
InChI |
InChI=1S/C10H13ClN2O2S2/c11-10-2-1-9(16-10)3-8-17(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 |
InChI Key |
NQWSIOQUZVGHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C=CC2=CC=C(S2)Cl |
Origin of Product |
United States |
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